Ethyl [2,3'-biquinoline]-2'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2,3’-biquinoline]-2’-carboxylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound features a biquinoline core structure with an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2,3’-biquinoline]-2’-carboxylate typically involves multi-step reactions starting from readily available quinoline derivatives. One common method is the Fe-catalyzed three-component reaction, which involves the reaction of 2-methylquinolines, anthranils, and N,N-dimethylacetamide (DMA). This reaction undergoes several steps, including C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation .
Industrial Production Methods
Industrial production methods for Ethyl [2,3’-biquinoline]-2’-carboxylate are not well-documented in the literature. the Fe-catalyzed three-component reaction mentioned above can be adapted for large-scale synthesis by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2,3’-biquinoline]-2’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Ethyl [2,3’-biquinoline]-2’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl [2,3’-biquinoline]-2’-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with different chemical properties and applications.
Methyl butyrate: Another ester with distinct uses in the flavor and fragrance industry
Uniqueness
Ethyl [2,3’-biquinoline]-2’-carboxylate is unique due to its biquinoline core structure, which imparts specific electronic and steric properties. This makes it a valuable compound for applications in medicinal chemistry and materials science, where such properties are essential for the desired activity and functionality.
Properties
CAS No. |
855253-29-1 |
---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 3-quinolin-2-ylquinoline-2-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-25-21(24)20-16(13-15-8-4-6-10-18(15)23-20)19-12-11-14-7-3-5-9-17(14)22-19/h3-13H,2H2,1H3 |
InChI Key |
DDHXTWDTXZCKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.